4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-2-phenylpyrimidine
Overview
Description
4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-2-phenylpyrimidine is a useful research compound. Its molecular formula is C16H16N4 and its molecular weight is 264.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 264.137496527 g/mol and the complexity rating of the compound is 316. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Complex Formation and Properties
4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-2-phenylpyrimidine is used in forming copper(II) and cobalt(II) complexes. These complexes have been studied for their structure and properties. X-ray diffraction data showed that these are mononuclear molecular complexes, with the compound coordinating in a chelating bidentate fashion through the N atoms of the pyrimidine and pyrazole rings. These complexes exhibit weak antiferromagnetic interactions (Bushuev et al., 2009).
Utility in Heterocyclic Synthesis
This compound serves as a key intermediate in the synthesis of various heterocyclic compounds. It is involved in the production of pyrazole, pyridine, and pyrimidine derivatives, indicating its utility in the synthesis of diverse organic structures with potential biological activities (Fadda et al., 2012).
Corrosion Inhibition
A theoretical study using density functional theory (DFT) examined derivatives of this compound for their potential activity as corrosion inhibitors. The study aimed to elucidate the efficiency and reactive sites of these compounds in corrosion inhibition, which is essential in materials science and engineering (Wang et al., 2006).
Catalytic Activity
Copper(II) complexes with this compound have shown catalytic activity in ethylene polymerization. These complexes, in combination with certain co-catalysts, can catalyze the polymerization of ethylene, a fundamental process in industrial chemistry (Bushuev et al., 2012).
Antitumor and Antimicrobial Activities
Pyrazolopyridine derivatives, synthesized using this compound, have been tested for antioxidant, antitumor, and antimicrobial activities. This highlights its potential use in the development of novel therapeutic agents (El‐Borai et al., 2013).
Synthesis of Cyclopalladated Compounds
It has been used in the synthesis of cyclopalladated compounds. These compounds have potential applications in catalysis and materials science (Caygill & Steel, 1990).
Properties
IUPAC Name |
4-(3,5-dimethylpyrazol-1-yl)-6-methyl-2-phenylpyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4/c1-11-10-15(20-13(3)9-12(2)19-20)18-16(17-11)14-7-5-4-6-8-14/h4-10H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTNUOYJHWJVRLY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2=CC=CC=C2)N3C(=CC(=N3)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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